6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane. The reaction conditions may vary, but common reagents and solvents used in the synthesis include phosphorous oxychloride, malonic acid, and various organic solvents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzoxazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one can be compared with other similar compounds, such as:
Chlorzoxazone: A muscle relaxant with a benzoxazole structure.
Tafamidis: A medication used to treat transthyretin amyloidosis, also containing a benzoxazole moiety.
Flunoxaprofen: A nonsteroidal anti-inflammatory drug with a benzoxazole core.
Properties
Molecular Formula |
C9H3ClF3NO3 |
---|---|
Molecular Weight |
265.57 g/mol |
IUPAC Name |
6-chloro-4-(2,2,2-trifluoroacetyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H3ClF3NO3/c10-3-1-4(7(15)9(11,12)13)6-5(2-3)17-8(16)14-6/h1-2H,(H,14,16) |
InChI Key |
IYMSKIJNMRLEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)C(F)(F)F)NC(=O)O2)Cl |
Origin of Product |
United States |
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